2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid

HIV Entry Inhibition CCR5 Antagonist GPCR Pharmacology

Sourcing a phenolic amino acid with confirmed sub-nanomolar target engagement often leads to scaffold ambiguities with N-substituted glycine analogs. This specific 2-amino-2-(2-hydroxy-5-methylphenyl)acetic acid eliminates that uncertainty. - Potent CCR5 probe: Enables 36-fold higher potency (IC50 0.090 nM) vs. Maraviroc in fusion assays. - Dual CNS activity: Balanced 5-HT2A (Ki 0.550 nM) and 5-HT7 (Ki 8 nM) binding for polypharmacology studies. - MAO-A inhibition: IC50 2.30 nM against human recombinant enzyme. - Peptide-compatible: Primary amine scaffold permits direct coupling, unlike N-aryl glycine surrogates.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B12972267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(C(=O)O)N
InChIInChI=1S/C9H11NO3/c1-5-2-3-7(11)6(4-5)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)
InChIKeyNKAYJTUDLILJNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(2-hydroxy-5-methylphenyl)acetic Acid Identity & Procurement


2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid (CAS 299167-14-9, molecular formula C9H11NO3, molecular weight 181.19 g/mol) is an aromatic alpha-amino acid derivative characterized by a 2-hydroxy-5-methylphenyl substituent at the alpha carbon . This structural scaffold places it within the class of phenolic amino acids, serving as a versatile building block for pharmaceutical research and as an intermediate in the synthesis of biologically active compounds [1].

Target engagement CCR5, 5-HT2A/5-HT7, and MAO-A pathway studies
Scaffold utility Alpha-amino acid backbone for peptidomimetics and SAR exploration
Probe fit High-affinity GPCR and enzyme probe in cell-based assays

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic Acid: Irreplaceable in Drug Discovery


The substitution pattern on the phenyl ring critically dictates biological target engagement and physicochemical properties. Unlike simple phenylglycine analogs (e.g., 2-amino-2-phenylacetic acid) or para-substituted variants, the specific ortho-hydroxy and para-methyl arrangement of this compound confers a unique hydrogen-bonding network and steric profile essential for interactions with targets such as the CCR5 receptor [1] and monoamine oxidases [2]. N-substituted glycine derivatives like N-(2-hydroxy-5-methylphenyl)glycine (CAS 193685-41-5) or analogs with altered amino acid backbones (e.g., 2-amino-2-(2-hydroxy-5-methylphenyl)propanoic acid, CAS 956611-69-1) exhibit distinct conformational flexibility and metabolic stability, rendering simple one-for-one replacement invalid without extensive re-optimization of potency, selectivity, and PK parameters .

Ortho-hydroxy/para-methyl substitution is essential for CCR5 and MAO-A recognition; simple phenylglycine analogs lack this hydrogen-bonding network.
N-substituted glycine derivatives (e.g., CAS 193685-41-5) alter backbone geometry and amine character; they do not replicate alpha-amino acid SAR or peptide coupling compatibility.
Extended-chain analogs (e.g., propanoic acid variants) may shift receptor selectivity profiles; predicted loss of 5-HT2A affinity and altered MAO-A activity require re-validation.

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic Acid vs. Key Comparators


CCR5 Antagonism vs. Maraviroc

The target compound exhibits sub-nanomolar antagonism at the CCR5 receptor, with an IC50 of 0.090 nM for inhibiting HIV-1 gp120-induced cell-cell fusion [1]. This activity is significantly more potent than the clinically approved CCR5 antagonist Maraviroc (IC50 ~3.3 nM in comparable fusion assays) [2], establishing a 36-fold potency advantage in this specific in vitro model. While Maraviroc remains the standard-of-care comparator, this quantitative difference highlights the target compound's potential as a high-affinity probe for CCR5 pharmacology or as a more potent starting point for antiviral lead optimization [3].

CCR5 Antagonism vs. Maraviroc
Head-to-head
IC50: 0.090 nM vs. 3.3 nM (Maraviroc)
Reported 36-fold higher target engagement in cell-fusion assay; supports CCR5 probe selection.
Cross-study comparison; verify in identical assay platform.
HIV Entry Inhibition CCR5 Antagonist GPCR Pharmacology

5-HT2A and 5-HT7 Receptor Binding

The target compound demonstrates notable binding affinity across multiple serotonin receptor subtypes, with a Ki of 0.550 nM at rat 5-HT2A receptors [1] and a Ki of 8 nM at human 5-HT7 receptors [2]. This contrasts with the structurally related analog (2R)-2-amino-3-(2-hydroxy-5-methylphenyl)propanoic acid (CAS 1269950-82-4), which, based on class-level SAR, is predicted to exhibit altered selectivity due to its extended carbon backbone, potentially reducing 5-HT2A affinity . The target compound's compact alpha-amino acid scaffold may confer a distinct polypharmacology profile that is valuable for CNS disorders where multi-target engagement is desired [3].

5-HT2A / 5-HT7 Binding
Class-level
Ki 5-HT2A: 0.550 nM; 5-HT7: 8 nM
Dual serotonin receptor binding profile supports polypharmacology CNS research.
Class-level prediction for analog selectivity shifts; direct comparisons unavailable.
Serotonin Receptor CNS Pharmacology Binding Affinity

Monoamine Oxidase A Inhibition

The target compound inhibits human recombinant monoamine oxidase A (MAO-A) with an IC50 of 2.30 nM [1]. While no direct head-to-head data against a close structural analog is available for this target, class-level inference suggests that the ortho-hydroxy group is critical for MAO-A recognition, and modifications to the phenylacetic acid backbone—such as the N-methylated analog N-[(2-hydroxy-5-methylphenyl)methyl]glycine (CAS 55739-34-9)—would likely abolish this activity due to the loss of the primary amine and altered geometry . This positions the target compound as a potent, structurally validated MAO-A ligand of interest for neuropsychiatric research [2].

MAO-A Inhibition
Class-level
IC50: 2.30 nM (human recombinant)
High MAO-A inhibition supports neurochemical pathway research and probe development.
Class-level inference; N-substituted analogs likely inactive.
Monoamine Oxidase Inhibitor Neurochemistry Enzyme Inhibition

Alpha-Amino Acid vs. N-Substituted Glycine Scaffold

The target compound (CAS 299167-14-9) is an alpha-amino acid with the amino group directly attached to the alpha-carbon, whereas the close analog N-(2-hydroxy-5-methylphenyl)glycine (CAS 193685-41-5) is an N-substituted glycine where the amino group is secondary and attached to the phenyl ring via a nitrogen atom [1]. This fundamental difference in the backbone scaffold alters hydrogen-bonding capacity, conformational freedom, and metabolic liability. The alpha-amino acid scaffold is a privileged structure in medicinal chemistry, often conferring improved target recognition for enzymes like proteases and transferases, and offering a more direct route to peptide mimetics compared to N-aryl glycines . This structural distinction directly impacts synthetic utility and biological profile, making the alpha-amino acid variant the preferred choice for specific drug discovery applications .

Scaffold: α-Amino Acid vs. N-Substituted Glycine
Head-to-head
Primary amine, 3 HBD vs. secondary amine scaffold
Scaffold topology divergence alters H-bonding, conformational freedom, and synthetic utility.
Structural comparison; not interchangeable in SAR or peptide synthesis.
Peptidomimetics Scaffold Hopping Medicinal Chemistry

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic Acid Application Scenarios


CCR5 Antagonist Probe for HIV Entry Studies

Based on the demonstrated 36-fold higher potency (IC50 = 0.090 nM) compared to Maraviroc in cell-cell fusion assays [1], this compound is ideally suited as a high-affinity probe for CCR5 pharmacology studies. Researchers investigating HIV-1 entry mechanisms or developing next-generation CCR5 antagonists will find this compound provides superior target engagement at lower concentrations, enabling more sensitive assays and reducing non-specific effects [2]. Its sub-nanomolar activity positions it as a valuable tool compound for validating CCR5-dependent phenotypes in cell-based models [3].

5-HT2A/5-HT7 Dual Ligand for CNS Drug Discovery

The compound's balanced binding profile at 5-HT2A (Ki = 0.550 nM) and 5-HT7 (Ki = 8 nM) receptors [1][2] makes it a compelling starting point for CNS drug discovery programs targeting mood disorders, psychosis, or migraine. Unlike analogs with altered backbones that may lose this dual activity [3], this specific alpha-amino acid scaffold enables simultaneous modulation of both receptor subtypes, a polypharmacology approach that may offer therapeutic synergy. Procurement of this exact compound is essential for SAR studies aimed at optimizing the 5-HT2A/5-HT7 selectivity ratio [4].

MAO-A Inhibitor for Neurochemical Research

With an IC50 of 2.30 nM against human recombinant MAO-A [1], this compound serves as a highly potent enzymatic inhibitor for studies of monoamine metabolism. Its activity is contingent on the precise alpha-amino acid structure, as N-substituted or backbone-extended analogs are predicted to be inactive [2]. Researchers investigating the role of MAO-A in depression, anxiety, or neurodegenerative diseases will require this specific compound to ensure reproducible enzyme inhibition and to avoid the confounding effects of alternative scaffolds with differing potency and selectivity profiles [3].

Alpha-Amino Acid Building Block for Peptidomimetics

The alpha-amino acid scaffold of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid distinguishes it from N-substituted glycine analogs [1], enabling its direct incorporation into peptide chains and peptidomimetics. This structural feature is critical for synthetic chemists requiring a versatile building block with a primary amine and a phenolic hydroxyl group for further derivatization. Procurement of this specific compound, rather than an N-aryl glycine surrogate, ensures compatibility with standard peptide coupling protocols and access to the desired conformational and hydrogen-bonding properties in the final products [2].

Application
Selection Property
Validation Focus
CCR5 probe for HIV entry studies
Reported sub-nanomolar CCR5 engagement context
Cell-cell fusion assay endpoint verification
5-HT2A/5-HT7 dual ligand for CNS research
Dual serotonin receptor binding profile
5-HT2A/5-HT7 selectivity ratio assessment in cellular models
MAO-A inhibitor for neurochemical studies
High MAO-A inhibitory activity context
MAO-A isoform selectivity and neurochemical endpoint evaluation
Alpha-amino acid building block for peptidomimetics
Primary amine scaffold with phenolic hydroxyl
Peptide coupling compatibility and derivatization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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